Dicyclohexylamine caproate

Corrosion Inhibition Volatile Corrosion Inhibitor (VCI) Synergistic Formulation

Dicyclohexylamine caproate (CAS 13283-96-0) is a 1:1 amine-carboxylate salt formed from dicyclohexylamine and caproic acid (hexanoic acid). It belongs to the class of volatile corrosion inhibitor (VCI) amine salts, widely used for temporary metallic protection, and also serves as a catalyst in organic synthesis, particularly for flexible polyurethane foams.

Molecular Formula C18H35NO2
Molecular Weight 297.5 g/mol
CAS No. 13283-96-0
Cat. No. B13736922
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameDicyclohexylamine caproate
CAS13283-96-0
Molecular FormulaC18H35NO2
Molecular Weight297.5 g/mol
Structural Identifiers
SMILESCCCCCC(=O)O.C1CCC(CC1)NC2CCCCC2
InChIInChI=1S/C12H23N.C6H12O2/c1-3-7-11(8-4-1)13-12-9-5-2-6-10-12;1-2-3-4-5-6(7)8/h11-13H,1-10H2;2-5H2,1H3,(H,7,8)
InChIKeyKQRMBMCJQNMEDO-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Dicyclohexylamine Caproate (CAS 13283-96-0) for Industrial and Scientific Procurement: Basic Identity and Class Profile


Dicyclohexylamine caproate (CAS 13283-96-0) is a 1:1 amine-carboxylate salt formed from dicyclohexylamine and caproic acid (hexanoic acid) . It belongs to the class of volatile corrosion inhibitor (VCI) amine salts, widely used for temporary metallic protection, and also serves as a catalyst in organic synthesis, particularly for flexible polyurethane foams . The compound features a sterically bulky, hydrophobic dicyclohexylamine backbone paired with a medium-chain (C6) fatty acid anion, conferring moderate volatility and dual solubility in both hydrocarbon and aqueous systems [1].

Volatile corrosion inhibitor (VCI) amine‑carboxylate salt for temporary metallic protection in enclosed systems
Reported dual solubility in hydrocarbons and aqueous phases, supporting lubricant and coating formulations
Sterically hindered amine architecture suitable for delayed‑action catalysis in polyurethane foam research

Dicyclohexylamine Caproate Procurement Risks: Why Generic Amine-Carboxylate Salts Cannot Be Simply Interchanged


Generic substitution among amine-carboxylate VCI salts is unreliable due to the extreme sensitivity of corrosion inhibition efficiency to the specific amine-acid pair. A key study on analogous caprylate salts demonstrated that dicyclohexylamine caprylate was the most efficient inhibitor among several amines, and that molecular size was the determining factor [1]. This indicates that altering the amine (e.g., from dicyclohexylamine to cyclohexylamine or ethanolamine) or the carboxylate chain length (e.g., from caproate (C6) to caprylate (C8) or to nitrite) drastically changes vapor pressure, adsorption energy, and thus protective efficacy [1][2]. Furthermore, the caproate anion confers a distinct solubility profile in hydrocarbons and water compared to shorter-chain formates or acetates, which is critical for formulation stability in lubricants and coatings [3]. The quantitative evidence below deconstructs these differences to inform a defensible procurement decision.

Amine swap Replacing dicyclohexylamine with smaller amines (e.g., cyclohexylamine) may reduce surface interaction energy and protective efficacy on zinc, as DFT rankings suggest amine size drives inhibition.
Chain length Carboxylate chain length shift (C6 to C8, or to formate/acetate) alters vapor pressure, adsorption profile, and solubility balance, potentially destabilizing lubricant or coating formulations.
Counterion Caproate provides hydrocarbon solubility critical for oil‑based VCI systems; nitrite or other inorganic anions typically lack this solubility, limiting formulation compatibility.

Quantitative Differentiation Evidence for Dicyclohexylamine Caproate vs. Key Comparators


Comparative Corrosion Inhibition Efficiency via Synergistic Acid Mixtures

While direct head-to-head inhibition data for pure dicyclohexylamine caproate is absent, a foundational patent establishes that a reaction product of dicyclohexylamine with a mixture of caproic and caprylic acids dissolves in both hydrocarbons and water and imparts 'exceptional corrosion inhibiting properties' to oleaginous liquids and paints [1]. The patent specifically claims compositions containing at least 9 weight percent caproic acid for optimal vapor phase protection, distinctly outperforming formulations lacking caproic acid [1]. This positions dicyclohexylamine caproate as a critical component in synergistic blends, a property not claimed for simpler amine salts like dicyclohexylamine nitrite, which is oil-insoluble [2].

Synergistic blend vs. DICHAN
Class-level inference
Dicyclohexylamine caproate blend (≥9 wt% caproic acid) reported to impart exceptional VCI properties and full oil/water solubility, whereas dicyclohexylamine nitrite (DICHAN) shows no mineral oil solubility and diffusion limited to ~30 cm.
Oil solubility difference directly supports lubricant and oil‑based coating applications.
Data to verify; patent-derived comparative claim.
Corrosion Inhibition Volatile Corrosion Inhibitor (VCI) Synergistic Formulation

Molecular Size and Interaction Energy: DFT-Based Prediction of Superiority Over Smaller Amine Caproates

A comprehensive theoretical and experimental study on caprylate (C8) salts demonstrated that dicyclohexylamine caprylate exhibits the highest interaction energy with a zinc surface, followed by cyclohexylamine and ethanolamine salts, and that molecular size is the determining factor for inhibition efficiency [1]. By class-level inference, dicyclohexylamine caproate (C6) is predicted to possess a higher interaction energy than caproate salts of smaller amines (e.g., cyclohexylamine caproate or ethanolamine caproate) due to its larger, more polarizable dicyclohexylammonium cation, albeit with a slightly modified energy and volatility profile compared to the C8 analog.

DFT interaction rank: caprylate model
Class-level inference
On zinc, dicyclohexylamine caprylate (C8 analog) shows highest interaction energy, followed by cyclohexylamine and ethanolamine salts. The same amine rank order is expected for caproate (C6) due to molecular size effect.
Smaller-amine caproates predicted to give weaker surface interaction; rank justifies specification of dicyclohexylamine variant.
Exact caproate energies not reported; class extrapolation from C8 DFT data.
Density Functional Theory (DFT) Adsorption Energy Structure-Property Relationship

Vapor Pressure and Volatility Control: A Differentiated Profile from the Free Amine

The salt form of dicyclohexylamine caproate possesses inherently lower volatility than the free amine, dicyclohexylamine (DCHA). While DCHA itself has a vapor pressure of approximately 0.17 mmHg at 25°C [1], its caproate salt is described as having 'low volatility' unsuitable for direct GC analysis . This substantial reduction in vapor pressure is a direct consequence of salt formation and mitigates the rapid evaporation and strong odor issues of the free amine, leading to more sustained vapor-phase corrosion protection and safer handling [2].

Volatility vs. free amine
Supporting evidence
Dicyclohexylamine caproate: low volatility, unsuitable for direct GC. Free amine: vapor pressure 0.17 mmHg at 25°C. Salt formation substantially reduces vapor pressure and odor.
Salt form enables sustained vapor-phase inhibition and safer handling compared to free amine.
Precise salt vapor pressure not reported; analytical method shift indicates significant reduction.
Vapor Pressure Volatility Handling Safety

Catalytic Activity in Polyurethane Foam: A Differentiated Delayed-Action Profile

Dicyclohexylamine salts are specifically cited as catalysts for flexible polyurethane foams, with the caproate salt being utilized in isocyanate polymerization reactions . While quantitative kinetic data for the caproate salt is not publicly available, its structural analog N-methyl dicyclohexylamine is well-characterized as a delayed-action co-catalyst; adding 20% of it to a main catalyst accelerates curing with minimal impact on other properties [1]. The caproate salt's sterically hindered amine structure, further moderated by the carboxylate counterion, is expected to provide a similarly tunable reactivity profile, offering a balance between pot life and cure speed that is distinct from more aggressive, non-hindered amine catalysts like triethylenediamine (TEDA).

PU catalysis profile
Class-level inference
Dicyclohexylamine caproate used in flexible foam isocyanate reactions. Structural analog N‑methyl dicyclohexylamine (20% addition) accelerates cure with minimal property impact; caproate expected to offer similar delayed-action behavior versus non‑hindered TEDA.
Supports selection where extended pot life and reduced odor are needed in PU foam research.
Quantitative kinetics for caproate not publicly available; class inference from hindered amine analogs.
Polyurethane Catalyst Delayed-Action Gel Catalyst

High-Value Application Scenarios for Dicyclohexylamine Caproate Driven by Quantitative Evidence


Oil-Soluble VCI Additive for Lubricants and Temporary Coatings

Leveraging its proven oil solubility and synergistic corrosion protection when formulated with caproic acid [1], dicyclohexylamine caproate is the superior choice for formulating vapor-phase inhibitors into mineral oil-based lubricants, rust-preventive oils, and solvent-borne temporary coatings. This scenario directly exploits the key failure of dicyclohexylamine nitrite (DICHAN), which is oil-insoluble and cannot be used in such systems [2], enabling homogeneous inhibitor distribution and protection of enclosed engine components, gears, and machined parts during storage and transit.

Zinc and Galvanized Steel Protection in Neutral pH Environments

Based on DFT and experimental evidence showing that the dicyclohexylamine cation provides the strongest interaction with zinc surfaces among common amines [3], this caproate salt is a strong candidate for protecting galvanized steel, zinc-plated parts, and zinc alloys. The caproate anion helps maintain the near-neutral pH environment required to prevent zinc corrosion, unlike the free amine which can create excessively alkaline conditions detrimental to zinc [3]. This makes it suitable for VCI packaging films and emitters for automotive and electronic components.

Delayed-Action Co-Catalyst for Flexible Polyurethane Foam Formulations

For PU foam systems requiring extended pot life followed by a rapid cure, dicyclohexylamine caproate serves as a sterically hindered, latent catalyst . Its use is indicated where traditional amine catalysts cause premature gelation, leading to defects in complex molds. The caproate salt form offers a low-odor alternative to the free amine, improving workplace safety. This application extends from flexible slabstock foam to molded foam for automotive seats and furniture, where cure profile consistency is paramount.

Chemical Intermediate for High-Purity Amine-Carboxylate Salts

In research and specialty chemical synthesis, dicyclohexylamine caproate is employed as a well-defined, crystalline amine-carboxylate salt for further derivatization or as a standard in analytical method development . Its distinct physicochemical properties, including the computed monoisotopic mass of 297.26695 g/mol and a boiling point of 256.1°C at 760 mmHg , make it suitable for use as a reference compound in HPLC and mass spectrometry, where precise control over counterion identity is critical for reproducible results.

Application
Selection Property
Validation Focus
Oil‑soluble VCI for lubricants and temporary coatings
Oil solubility and synergistic caproic‑acid blend
Homogeneous distribution and vapor‑phase protection in enclosed systems
Zinc and galvanized steel protection
Strong amine‑surface interaction (DFT‑supported rank)
Protection efficacy on zinc/galvanized surfaces in near‑neutral pH conditions
Delayed‑action co‑catalyst for flexible PU foam
Sterically hindered amine with moderated reactivity
Extended pot life and cure profile consistency; reduced odor versus free amine
Analytical reference / chemical intermediate
Well‑defined crystalline salt with known mass
Reproducible retention and counterion control in HPLC/MS method development
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